molecular formula C13H15N3O4S B2383351 methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260995-46-7

methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2383351
CAS No.: 1260995-46-7
M. Wt: 309.34
InChI Key: CLSBJIGQNBUNGH-UHFFFAOYSA-N
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Description

Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form the corresponding sulfonamide. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate: This compound is unique due to its specific substitution pattern and functional groups.

    5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and applications.

    4-Methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents, leading to distinct reactivity and uses.

Uniqueness

The uniqueness of this compound lies in its combination of a sulfonyl group and a pyrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-[methyl-(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)16(2)21(18,19)12-11(8-14-15-12)13(17)20-3/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSBJIGQNBUNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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